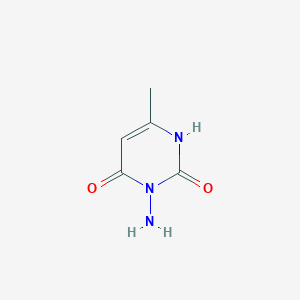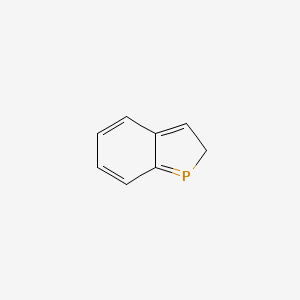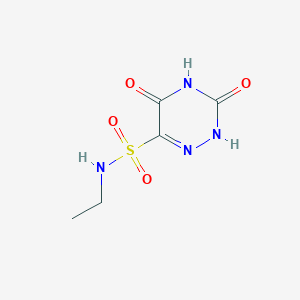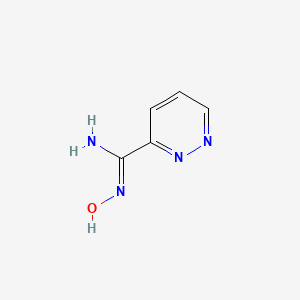
N'-Hydroxypyridazine-3-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-Hydroxypyridazine-3-carboximidamide is a heterocyclic compound with the molecular formula C5H6N4O It is part of the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxypyridazine-3-carboximidamide typically involves the reaction of pyridazine derivatives with hydroxylamine. One common method is the reaction of pyridazine-3-carboximidamide with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for N’-Hydroxypyridazine-3-carboximidamide are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N’-Hydroxypyridazine-3-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N’-hydroxypyridazine-3-carboxylic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: N’-hydroxypyridazine-3-carboxylic acid.
Reduction: N’-aminopyridazine-3-carboximidamide.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N’-Hydroxypyridazine-3-carboximidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It can be used in the development of new materials with specific properties, such as catalysts or sensors.
Mécanisme D'action
The mechanism of action of N’-Hydroxypyridazine-3-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboximidamide groups allow the compound to form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-Hydroxypyridine-3-carboximidamide
- 3-Amino-N’-hydroxy-1H-pyrazole-4-carboximidamide
- 5-Amino-N’-hydroxy-1H-1,2,3-triazole-4-carboximidamide
Uniqueness
N’-Hydroxypyridazine-3-carboximidamide is unique due to its specific arrangement of functional groups and the presence of the pyridazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo multiple types of chemical reactions and form stable derivatives further enhances its versatility compared to similar compounds.
Propriétés
Numéro CAS |
90993-48-9 |
|---|---|
Formule moléculaire |
C5H6N4O |
Poids moléculaire |
138.13 g/mol |
Nom IUPAC |
N'-hydroxypyridazine-3-carboximidamide |
InChI |
InChI=1S/C5H6N4O/c6-5(9-10)4-2-1-3-7-8-4/h1-3,10H,(H2,6,9) |
Clé InChI |
LBSHOOOWNKXYFQ-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC(=NN=C1)/C(=N/O)/N |
SMILES canonique |
C1=CC(=NN=C1)C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


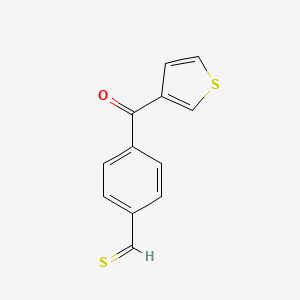
![Furo[2,3-d]pyridazine-3-carbaldehyde](/img/structure/B13105085.png)
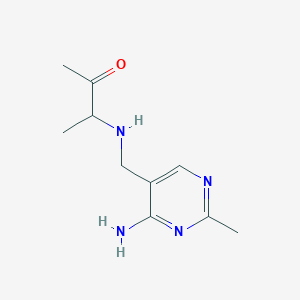
![6-(2-Cyclopropylthiazol-5-yl)-1-fluoro-3,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B13105097.png)

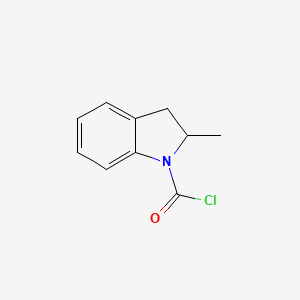
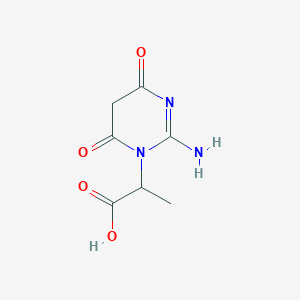
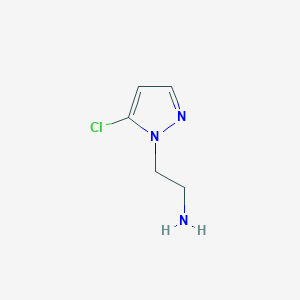
![3,4-Dihydropyrrolo[1,2-a]pyrazine](/img/structure/B13105142.png)

